3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining a tetrazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine typically involves the reaction of a suitable pyrimidine precursor with an azide-containing reagent. One common method involves the use of 3-aminopropyl azide and a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by their conversion into the final product through a series of chemical reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group into an amine group.
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug delivery systems. Additionally, the compound’s ability to interact with nucleic acids and proteins makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring structure but differs in the position and type of substituents.
Pyrido[2,3-d]pyrimidine: Another fused ring system with different electronic properties and reactivity.
Triazolo[1,5-a]pyrimidine: Contains a triazole ring fused with a pyrimidine ring, similar in structure but with different functional groups.
Uniqueness
3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is unique due to the presence of the azide group, which imparts distinct reactivity and potential for click chemistry applications. Its combination of a tetrazole and pyrimidine ring system also provides a versatile scaffold for designing new compounds with diverse biological activities.
Properties
CAS No. |
389132-02-9 |
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Molecular Formula |
C7H12N8 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
3-(3-azidopropyl)-6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H12N8/c8-11-10-4-2-6-15-7-9-3-1-5-14(7)12-13-15/h1-6H2 |
InChI Key |
NCVBWKZEAKLLKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1)N=NN2CCCN=[N+]=[N-] |
Origin of Product |
United States |
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